molecular formula C24H18N2O6 B14994963 N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide

N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B14994963
M. Wt: 430.4 g/mol
InChI Key: IDXAHHXMINTARL-UHFFFAOYSA-N
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Description

N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzofuran core, a benzodioxole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common approach is the formation of the benzofuran core through a cyclization reaction. For instance, a one-pot reaction can be employed to synthesize 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCl2 . The resulting product undergoes further functionalization to introduce the methoxyphenyl and benzodioxole groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzofuran core, a benzodioxole moiety, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H18N2O6

Molecular Weight

430.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H18N2O6/c1-29-16-9-7-15(8-10-16)25-24(28)22-21(17-4-2-3-5-18(17)32-22)26-23(27)14-6-11-19-20(12-14)31-13-30-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27)

InChI Key

IDXAHHXMINTARL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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